molecular formula C8H11BClNO2 B13466095 Indolin-7-ylboronic acid hydrochloride

Indolin-7-ylboronic acid hydrochloride

Cat. No.: B13466095
M. Wt: 199.44 g/mol
InChI Key: JKSXQKFMHZYCEW-UHFFFAOYSA-N
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Description

Indolin-7-ylboronic acid hydrochloride is a boronic acid derivative that features an indole ring system. This compound is of significant interest in organic chemistry due to its versatile reactivity and potential applications in various fields, including medicinal chemistry and material science. The indole ring is a common structural motif in many natural products and pharmaceuticals, making this compound a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolin-7-ylboronic acid hydrochloride typically involves the borylation of indole derivatives. One common method is the palladium-catalyzed borylation of indole using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine. The resulting boronic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Indolin-7-ylboronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

    Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Alcohols or ketones.

    Substitution: Nitro or halogenated indole derivatives.

Scientific Research Applications

Indolin-7-ylboronic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Indole-3-boronic acid: Another indole-based boronic acid with similar reactivity but different substitution patterns.

    Phenylboronic acid: A simpler boronic acid that lacks the indole ring but is widely used in organic synthesis.

    Pyrrole-2-boronic acid: A boronic acid derivative with a pyrrole ring, offering different electronic properties compared to indole derivatives.

Uniqueness: Indolin-7-ylboronic acid hydrochloride is unique due to its indole ring system, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications where specific interactions with biological targets are required .

Properties

Molecular Formula

C8H11BClNO2

Molecular Weight

199.44 g/mol

IUPAC Name

2,3-dihydro-1H-indol-7-ylboronic acid;hydrochloride

InChI

InChI=1S/C8H10BNO2.ClH/c11-9(12)7-3-1-2-6-4-5-10-8(6)7;/h1-3,10-12H,4-5H2;1H

InChI Key

JKSXQKFMHZYCEW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)CCN2)(O)O.Cl

Origin of Product

United States

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